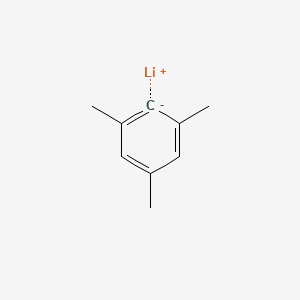

Mesityllithium

Description

Structure

3D Structure of Parent

Properties

CAS No. |

5806-59-7 |

|---|---|

Molecular Formula |

C9H11Li |

Molecular Weight |

126.2 g/mol |

IUPAC Name |

lithium;1,3,5-trimethylbenzene-6-ide |

InChI |

InChI=1S/C9H11.Li/c1-7-4-8(2)6-9(3)5-7;/h4-5H,1-3H3;/q-1;+1 |

InChI Key |

RQLKAKQYERUOJD-UHFFFAOYSA-N |

SMILES |

[Li+].CC1=CC(=[C-]C(=C1)C)C |

Canonical SMILES |

[Li+].CC1=CC(=[C-]C(=C1)C)C |

Synonyms |

mesityllithium |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Mesityllithium from Bromomesitylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of mesityllithium, a sterically hindered organolithium reagent valuable in organic synthesis. The document details the primary synthetic routes from bromomesitylene, including lithium-halogen exchange and direct synthesis with lithium metal. It offers detailed experimental protocols, quantitative data, and safety considerations to aid researchers in the safe and efficient preparation of this versatile reagent.

Introduction

This compound ((CH₃)₃C₆H₂Li) is a powerful, non-nucleophilic strong base utilized in a variety of organic transformations. Its significant steric bulk, conferred by the three methyl groups on the aromatic ring, renders it highly selective in deprotonation reactions, often favoring kinetic control and minimizing undesired nucleophilic addition to electrophilic substrates. This characteristic makes it a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients. This guide focuses on the two predominant methods for its preparation starting from bromomesitylene: lithium-halogen exchange and direct reaction with lithium metal.

Synthesis of the Precursor: Bromomesitylene

The synthesis of this compound commences with the preparation of its precursor, bromomesitylene, from mesitylene. A reliable and high-yielding procedure is well-documented in the chemical literature.

Reaction Pathway: Bromination of Mesitylene

The synthesis involves the electrophilic aromatic substitution of mesitylene with bromine, typically in the presence of a Lewis acid catalyst or under conditions that promote the formation of the electrophilic bromine species.

Experimental Protocol: Synthesis of Bromomesitylene

A well-established procedure for the bromination of mesitylene is provided by Organic Syntheses.[1]

Materials and Equipment:

-

Mesitylene

-

Bromine

-

Carbon tetrachloride (or a suitable alternative solvent)

-

Sodium hydroxide solution (20%)

-

Calcium chloride

-

Three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Separatory funnel

-

Distillation apparatus

-

Ice-salt bath

Procedure:

-

In a 3-L three-necked flask equipped with a reflux condenser, mechanical stirrer, and separatory funnel, a solution of 636 g (5.3 moles) of mesitylene in 375–440 mL of carbon tetrachloride is placed.

-

The flask is cooled in an ice-salt bath to below 10 °C.

-

A solution of 900 g (5.6 moles) of bromine in 565 mL of carbon tetrachloride is added dropwise from the separatory funnel over approximately three hours, maintaining the reaction temperature between 10–15 °C with vigorous stirring. Hydrogen bromide gas evolved during the reaction should be directed to a suitable trap.

-

After the addition is complete, the reaction mixture is allowed to stand at room temperature for about one hour.

-

The resulting solution is washed with water and then with two 500-mL portions of 20% sodium hydroxide solution to remove any residual hydrobromic acid.

-

The organic layer is dried over calcium chloride and filtered.

-

The carbon tetrachloride is removed by distillation.

-

The crude bromomesitylene is then treated with a solution of 50 g of sodium in about a liter of 95% ethanol and refluxed for one hour to remove any side-chain halogenated byproducts.

-

After cooling, the mixture is diluted with approximately 6 L of water, and the layers are separated. The aqueous layer is extracted with carbon tetrachloride, and the combined organic layers are washed thoroughly with water.

-

The organic solution is dried over calcium chloride, and the solvent is removed by distillation.

-

The final product, bromomesitylene, is purified by vacuum distillation, collecting the fraction boiling at 105–107 °C/16–17 mmHg.

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | 79–82% | [1] |

| Boiling Point | 105–107 °C at 16–17 mmHg | [1] |

Synthesis of this compound

Two primary methods are employed for the synthesis of this compound from bromomesitylene: lithium-halogen exchange and direct synthesis with lithium metal. The choice of method often depends on the desired scale of the reaction and the availability of reagents.

Method 1: Lithium-Halogen Exchange

Lithium-halogen exchange is a rapid and efficient method for the preparation of aryllithium reagents.[2] This method involves the treatment of an aryl halide with an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures. The equilibrium of the reaction favors the formation of the more stable aryllithium species. For the synthesis of this compound, both n-BuLi and t-BuLi have been successfully employed.

Caption: General reaction scheme for the synthesis of this compound via lithium-halogen exchange.

The following protocol is based on a reported procedure for the synthesis of donor-free this compound.[3]

Materials and Equipment:

-

Bromomesitylene, freshly distilled

-

n-Butyllithium solution in hexanes, titrated

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Schlenk flask or a three-necked round-bottom flask

-

Magnetic stirrer

-

Low-temperature thermometer

-

Syringes and needles for transfer of air-sensitive reagents

-

Inert gas supply (argon or nitrogen)

-

Dry ice/acetone bath

Procedure:

-

A flame-dried Schlenk flask or three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a rubber septum is flushed with a positive pressure of argon or nitrogen.

-

Anhydrous diethyl ether or THF is added to the flask via syringe.

-

Freshly distilled bromomesitylene is added to the solvent.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

A solution of n-butyllithium in hexanes (1.0 equivalent) is added dropwise via syringe over a period of 15-30 minutes, ensuring the internal temperature does not rise significantly.

-

The reaction mixture is stirred at -78 °C for 1-2 hours. The formation of a white precipitate may be observed.

-

The resulting solution/suspension of this compound is then ready for use in subsequent reactions. For isolation, see the purification section below.

The use of tert-butyllithium can also effect the lithium-halogen exchange. It is important to note that two equivalents of t-BuLi are often used, as the second equivalent reacts with the tert-butyl bromide byproduct to form isobutene and lithium bromide.

Procedure:

The procedure is similar to that for n-butyllithium, with the key difference being the stoichiometry of the alkyllithium reagent.

-

Follow steps 1-4 as described for the n-butyllithium procedure.

-

A solution of tert-butyllithium in pentane (2.0 equivalents) is added dropwise via syringe, maintaining the temperature at -78 °C.

-

The reaction mixture is stirred at -78 °C for 1-2 hours.

-

The this compound solution is then ready for use.

Quantitative Data:

While specific yields can vary depending on the exact conditions and the purity of the reagents, lithium-halogen exchange reactions are generally high-yielding.

| Reagent | Solvent | Temperature | Typical Yield | Reference |

| n-BuLi | Diethyl ether | -78 °C | High | [3] |

| t-BuLi | THF | -78 °C | High | [4] |

Method 2: Direct Synthesis with Lithium Metal

For larger-scale preparations, the direct reaction of bromomesitylene with lithium metal is often more economical. This method avoids the use of other organolithium reagents but may require longer reaction times and careful control of the reaction initiation.

Caption: General reaction scheme for the direct synthesis of this compound from bromomesitylene and lithium metal.

Materials and Equipment:

-

Bromomesitylene, freshly distilled

-

Lithium metal (dispersion or wire), with a low sodium content

-

Anhydrous diethyl ether or THF

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Inert gas supply (argon or nitrogen)

Procedure:

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and an inert gas inlet is flame-dried and flushed with argon or nitrogen.

-

Lithium metal (2.2 equivalents), cut into small pieces or as a dispersion, is added to the flask.

-

Anhydrous diethyl ether or THF is added to cover the lithium.

-

A small amount of the bromomesitylene is added to initiate the reaction. Initiation may be aided by gentle warming or the addition of a small crystal of iodine.

-

Once the reaction has initiated (indicated by a color change and/or gentle refluxing), the remaining bromomesitylene, dissolved in the anhydrous solvent, is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature or with gentle heating until the lithium metal is consumed.

-

The resulting solution of this compound is allowed to cool, and any unreacted lithium or salts are allowed to settle. The supernatant solution can be cannulated to another flask for use.

Quantitative Data:

Yields for the direct synthesis method are generally good, particularly on a larger scale.

| Reagent | Solvent | Typical Yield |

| Lithium Metal | Diethyl ether/THF | Good to High |

Purification and Characterization

Purification

This compound can be used in solution directly after its preparation. However, for applications requiring a pure, solid reagent, it can be isolated by recrystallization.

Recrystallization Protocol:

-

The solvent from the reaction mixture is carefully removed under vacuum at low temperature to afford a solid residue.

-

The solid is then dissolved in a minimal amount of a suitable hot solvent, such as hexanes or toluene.

-

The solution is allowed to cool slowly to room temperature, and then further cooled in a freezer or with a cold bath to induce crystallization.

-

The resulting crystals are isolated by filtration under an inert atmosphere, washed with a small amount of cold solvent, and dried under vacuum.

Characterization

The identity and purity of this compound can be confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons and the methyl groups of the mesityl moiety. The chemical shifts will be different from those of the starting bromomesitylene due to the presence of the lithium atom.

-

¹³C NMR: The carbon NMR spectrum provides further confirmation of the structure.

-

⁷Li NMR: Lithium NMR can be used to study the aggregation state of the organolithium species in solution.

Safety Considerations

Organolithium reagents such as n-butyllithium, tert-butyllithium, and this compound are highly reactive and pyrophoric, igniting spontaneously on contact with air and reacting violently with water. All manipulations involving these reagents must be carried out under a strictly inert atmosphere (argon or nitrogen) using appropriate air- and moisture-free techniques (e.g., Schlenk line or glovebox).

Personal Protective Equipment (PPE):

-

Flame-retardant lab coat

-

Safety glasses or goggles

-

Appropriate gloves (e.g., nitrile gloves, with consideration for the solvents being used)

Handling:

-

Transfers of organolithium solutions should be performed using syringes or cannulas.

-

Reactions should be conducted in well-ventilated fume hoods.

-

Appropriate quenching procedures should be in place for any excess reagent and for the work-up of the reaction. A common quenching agent is isopropanol, added slowly to a cooled solution of the organolithium reagent.

Logical Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis of this compound.

Caption: Overall experimental workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from bromomesitylene can be reliably achieved through either lithium-halogen exchange or direct reaction with lithium metal. The choice of method depends on factors such as the desired scale of the reaction and available resources. By following the detailed protocols and adhering to the necessary safety precautions outlined in this guide, researchers can safely and efficiently prepare this valuable organolithium reagent for use in a wide range of synthetic applications. Proper characterization is crucial to ensure the quality and concentration of the prepared this compound before its use in subsequent reactions.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Solvent-free this compound: solid-state structure and its reactivity towards white phosphorus - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

The Dichotomy of Mesityllithium: A Structural Tale of Solid and Solution Phases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Mesityllithium (MesLi), a sterically hindered aryllithium reagent, is a valuable tool in organic synthesis, prized for its high basicity and moderate nucleophilicity. Its reactivity and selectivity are intrinsically linked to its structure, which exhibits a remarkable dependence on its physical state. This guide provides a comprehensive analysis of the structural disparities of this compound in the solid state versus in solution, offering insights into the fundamental principles governing organolithium aggregation and its implications for chemical transformations.

Solid-State Structure: A Polymeric Assembly

In the absence of coordinating solvents, this compound adopts a highly ordered, polymeric structure.[1][2][3][4][5] X-ray powder diffraction studies have been instrumental in elucidating this solid-state architecture, revealing an infinite chain of dimeric units.

The fundamental building block of solid-state this compound is a dimer, [LiMes]₂, characterized by a central, planar C₂Li₂ ring.[1][2][3] These dimeric units are not isolated but rather interact with adjacent dimers through short contacts between the lithium atoms of one dimer and the aryl rings of the next.[1][2][3][4][5] This arrangement results in a polymeric, zigzag chain extending along the crystallographic c-axis.[1][2][3]

Quantitative Crystallographic Data

The structural parameters of the dimeric unit of this compound, as determined by X-ray powder diffraction, are summarized in the table below. It is important to note that these data are derived from powder diffraction, and single-crystal X-ray diffraction data may provide even higher precision.

| Parameter | Value | Reference |

| Bond Lengths (Å) | ||

| Li-Li' | 2.13(1) | [6] |

| Li-C(4) | 2.146(9) | [6] |

| Li'-C(4) | 2.172(8) | [6] |

| C(1)-C(2) | 1.367(2) | [6] |

| C(1)-C(6) | 1.407(3) | [6] |

| C(1)-C(7) | 1.491(2) | [6] |

| Bond Angles (°) | ||

| Li-C(4)-Li' | 59.0(3) | [6] |

| Li-C(4)-C(3) | 118.1(2) | [6] |

| Li-C(4)-C(5) | 117.6(3) | [6] |

| Crystal System | Monoclinic | [1][2][3] |

| Space Group | P2₁/n | [1][2][3] |

Visualization of the Solid-State Structure

The following diagram illustrates the fundamental dimeric unit of this compound and its extension into a polymeric chain in the solid state.

Solution-State Structure: A Dynamic Equilibrium

In contrast to its rigid polymeric structure in the solid state, this compound in solution exists in a dynamic equilibrium between different aggregation states. The nature of this equilibrium is highly dependent on the coordinating ability of the solvent.

Influence of Solvent on Aggregation

The steric bulk of the mesityl group plays a crucial role in determining the aggregation state of this compound in solution.

-

In strongly coordinating solvents like tetrahydrofuran (THF): Due to the effective solvation of the lithium cations by THF molecules and the significant steric hindrance imposed by the mesityl groups, this compound exists predominantly as a monomer .

-

In less coordinating ethereal solvents such as diethyl ether (Et₂O): While still influenced by steric factors, the reduced solvating power of diethyl ether compared to THF allows for the formation of dimers .

This solvent-dependent equilibrium between monomeric and dimeric species is a key determinant of the reactivity of this compound in different reaction media.

Quantitative Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of organolithium compounds in solution. While specific, comprehensive NMR data for this compound across a range of solvents is not extensively documented in single reports, the following table summarizes key expected observations and data for closely related systems.

| Parameter | THF Solution | Diethyl Ether Solution | Reference |

| Predominant Species | Monomer | Dimer | [7] |

| Aggregation Number (n) | ~1 | ~2 | [7] |

| ¹³C NMR (ipso-Carbon) | ~180-190 ppm | Expected to be different from monomer | General knowledge |

| ⁷Li NMR Chemical Shift | ~1-2 ppm | Expected to be different from monomer | General knowledge |

| ¹J(¹³C-⁷Li) Coupling | ~36 Hz (for a monomeric aryllithium) | Expected to be smaller or unobserved due to exchange | [8] |

Visualization of the Solution-State Equilibrium

The following diagram illustrates the solvent-dependent equilibrium of this compound in solution.

Experimental Protocols

The study of this compound, owing to its air and moisture sensitivity, requires rigorous experimental techniques. Below are generalized protocols for the structural characterization in both solid and solution states.

Solid-State Structure Determination (X-ray Diffraction)

Objective: To obtain the crystal structure of solvent-free this compound.

Methodology:

-

Synthesis and Crystallization: this compound is synthesized under an inert atmosphere (e.g., argon or nitrogen) typically by reacting bromomesitylene with n-butyllithium in a non-coordinating solvent like hexane or by removing a coordinating solvent like diethyl ether under vacuum.[1][2][3] Crystals suitable for X-ray diffraction are grown by slow cooling of a saturated solution or by slow evaporation of the solvent in a sealed apparatus.

-

Crystal Mounting: A suitable crystal is selected under a microscope in an inert atmosphere glovebox and coated with a cryoprotectant oil (e.g., Paratone-N). The crystal is then mounted on a cryo-loop.

-

Data Collection: The mounted crystal is rapidly transferred to the goniometer of a single-crystal X-ray diffractometer and immediately cooled to a low temperature (typically 100-173 K) in a stream of cold nitrogen gas to prevent crystal decay and reduce thermal motion. Diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to optimize the atomic coordinates, and thermal parameters, yielding the final crystal structure.[1]

Solution-State Structure Determination (NMR Spectroscopy)

Objective: To determine the aggregation state and structural features of this compound in different solvents.

Methodology:

-

Sample Preparation: All manipulations are performed under a strict inert atmosphere using Schlenk line techniques or in a glovebox. Anhydrous deuterated solvents (e.g., THF-d₈, C₆D₆) are used. A known concentration of this compound is dissolved in the chosen deuterated solvent in an NMR tube, which is then flame-sealed or capped with a septum.

-

NMR Data Acquisition:

-

¹H and ¹³C NMR: Standard one-dimensional spectra are acquired to observe the chemical shifts of the mesityl protons and carbons. Low-temperature NMR is often required to slow down dynamic exchange processes.

-

⁷Li or ⁶Li NMR: Lithium NMR provides information about the electronic environment of the lithium nucleus. ⁶Li is often preferred due to its smaller quadrupole moment, which results in sharper lines.

-

¹³C-¹Li Heteronuclear Correlation Spectroscopy (HMQC/HSQC): These experiments can reveal through-bond connectivities between lithium and carbon atoms.

-

¹H-⁶Li Heteronuclear Overhauser Effect Spectroscopy (HOESY): This 2D NMR experiment detects through-space interactions and can help determine the proximity of lithium atoms to specific protons on the mesityl group and solvent molecules.

-

Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals based on the diffusion coefficient of the molecules, which is related to their size. By comparing the diffusion coefficient of this compound to that of an internal standard of known molecular weight, the aggregation number can be determined.

-

-

Data Analysis: The aggregation state is inferred from the number of distinct species observed in the NMR spectra, the multiplicity of signals due to C-Li coupling, and the measured diffusion coefficients from DOSY experiments.

The following diagram outlines the general workflow for the structural analysis of this compound.

Conclusion

The structure of this compound is a classic example of the profound influence of the physical state and solvent environment on organometallic compounds. In the solid state, it exists as a well-defined polymeric chain of dimers, driven by intermolecular interactions. In solution, this ordered assembly is disrupted, leading to a dynamic equilibrium between monomeric and dimeric species, the position of which is dictated by the coordinating ability of the solvent. Understanding this structural dichotomy is paramount for drug development professionals and synthetic chemists, as the aggregation state directly impacts the reactivity, selectivity, and overall efficacy of this important organolithium reagent in chemical synthesis. The judicious choice of solvent allows for the tuning of this compound's structure and, consequently, its chemical behavior.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. researchgate.net [researchgate.net]

- 5. Solvent-free this compound: solid-state structure and its reactivity towards white phosphorus - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. compoundchem.com [compoundchem.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

Physical and chemical properties of Mesityllithium

An In-depth Technical Guide on the Physical and Chemical Properties of Mesityllithium

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (MesLi) is a sterically hindered organolithium reagent with the chemical formula C₉H₁₁Li.[1][2] Its bulky 2,4,6-trimethylphenyl (mesityl) group makes it a highly selective and non-nucleophilic strong base. This characteristic distinguishes it from less hindered organolithiums like n-butyllithium or methyllithium, making it an invaluable tool in organic synthesis. It is particularly effective for challenging deprotonation reactions, regioselective metalations, and halogen-lithium exchanges where nucleophilic side reactions must be minimized.[3] This guide provides a comprehensive overview of the physical properties, chemical reactivity, structural characteristics, and experimental protocols associated with this compound.

Physical and Chemical Properties

This compound is a highly reactive compound that is sensitive to both air and moisture.[4][5] Its physical properties are summarized in the table below. Due to its high reactivity, it is typically prepared and used in situ or stored as a solution in an ethereal solvent under an inert atmosphere.

Data Summary

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁Li | [1][2] |

| Molecular Weight | 126.12 g/mol | [2] |

| Exact Mass | 126.10207879 Da | [1][2] |

| Appearance | Typically used as a solution; can be isolated as a solid. | [6][7][8] |

| Solubility | Soluble in ethereal solvents (e.g., diethyl ether, THF).[6][8][9] Insoluble in alkanes.[9] | |

| Stability | Highly reactive towards water, alcohols, oxygen, and CO₂.[9] Solutions in diethyl ether are stable.[9] | |

| Basicity | Strongly basic, non-nucleophilic. |

Structural and Bonding Characteristics

The structure of organolithium reagents is highly dependent on the solvent and the steric bulk of the organic substituent.

Solid-State Structure

In the absence of coordinating donor solvents, this compound's structure has been determined by X-ray powder diffraction. It does not exist as a simple monomer. Instead, it forms dimeric units, [LiMes]₂, which feature a central four-membered C₂Li₂ ring. These dimers then interact with adjacent units through short contacts between the lithium atoms of one dimer and the carbon atoms of the mesityl rings of a neighboring dimer. This interaction results in the formation of a polymeric infinite chain.[6][7][8]

Caption: Polymeric chain formation of this compound in the solid state.

Solution-State Structure

In coordinating solvents like ethers, organolithium compounds typically exist as oligomers, most commonly tetramers or hexamers, in equilibrium with smaller aggregates.[9] For this compound, while specific solution-state aggregation studies are not as prevalent as for simpler alkyllithiums, it is expected to form similar aggregates, with the equilibrium position influenced by solvent, concentration, and temperature. The steric bulk of the mesityl group likely favors lower aggregation states compared to methyllithium.

Chemical Reactivity and Applications

This compound's unique combination of high basicity and low nucleophilicity makes it a strategic reagent for several key transformations in organic synthesis.

Halogen-Lithium Exchange

This compound is an excellent reagent for performing halogen-lithium exchange reactions, particularly with aryl iodides. This reaction is often faster and more selective than using other organolithiums like t-BuLi, which can engage in competitive nucleophilic addition or deprotonation.[3] This selectivity is crucial when other functional groups, such as esters, are present in the molecule.[3]

Deprotonation and Directed ortho-Metalation (DoM)

As a powerful, sterically hindered base, MesLi is ideal for the deprotonation of acidic C-H bonds. It is frequently used as an alternative to lithium diisopropylamide (LDA). It has proven to be the base of choice for the effective lithiation of methoxypyridine rings without undergoing competing nucleophilic addition to the pyridine nucleus.[3] This allows for the regioselective functionalization of aromatic and heteroaromatic systems.

Carbolithiation Reactions

This compound has been successfully employed in intramolecular carbolithiation reactions. For instance, it facilitates the cyclization of 2-alkenyl-substituted N-(o-iodobenzyl)pyrroles to form pyrroloisoquinolines in high yields by first undergoing an iodine-lithium exchange, followed by intramolecular addition of the newly formed aryllithium to the alkene.[3]

Caption: Key synthetic applications of this compound.

Spectroscopic Properties

Detailed spectroscopic data (NMR, IR) for this compound itself is not extensively documented in readily available literature. However, the characterization of organolithium compounds relies heavily on multinuclear NMR spectroscopy.

-

NMR Spectroscopy : For analogous compounds, ¹H and ¹³C NMR are used to characterize the organic fragment. More specialized techniques like ⁶Li and ⁷Li NMR spectroscopy are invaluable for probing the aggregation state of the organolithium species in solution, as the chemical shifts are sensitive to the electronic environment and coordination of the lithium atom.[10][11]

-

IR Spectroscopy : Infrared spectroscopy is less commonly used for the routine characterization of the C-Li bond but can be useful for monitoring the consumption of starting materials and the formation of products during a reaction.

Experimental Protocols

Synthesis of this compound

This compound is typically prepared via a lithium-halogen exchange reaction from bromomesitylene.

Materials:

-

Bromomesitylene (1.0 equiv)

-

n-Butyllithium (1.0 equiv, solution in hexanes)

-

Anhydrous diethyl ether or THF

Procedure:

-

All glassware must be oven- or flame-dried and cooled under a stream of inert gas (Argon or Nitrogen).

-

A solution of bromomesitylene in anhydrous diethyl ether is prepared in a Schlenk flask equipped with a magnetic stir bar.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium solution is added dropwise to the stirred solution via syringe over 15-20 minutes.

-

The reaction mixture is stirred at -78 °C for 30 minutes, during which time the this compound product is formed and can be used directly for subsequent reactions.[6][8]

Caption: Experimental workflow for the synthesis of this compound.

Example Protocol: α-Lithiation and Methylation of a Dihydropyridine

This protocol demonstrates the use of this compound as a selective base.

Materials:

-

C-3 substituted 1,4-dihydropyridine (1.0 equiv)

-

This compound solution in THF (1.2 equiv, prepared as above)

-

Iodomethane (3.0 equiv)

-

Anhydrous THF

Procedure:

-

A solution of the dihydropyridine in anhydrous THF is cooled to -42 °C (acetonitrile/dry ice bath).

-

This compound solution is added via a double-ended needle (cannula).

-

The mixture is stirred at -42 °C for 3 hours to ensure complete deprotonation.

-

Iodomethane is added, and stirring is continued for 1 hour at -42 °C, followed by 30 minutes at room temperature.

-

The reaction is quenched by the addition of water.

-

The product is extracted with ether, and the combined organic layers are washed with brine, dried over Mg₂SO₄, and concentrated to yield the crude product, which is then purified by chromatography.

Handling and Safety Precautions

This compound, like all organolithium reagents, is highly hazardous and requires stringent safety measures.

-

Pyrophoric Nature : Organolithiums can ignite spontaneously upon contact with air. All manipulations must be performed under a strictly inert atmosphere (e.g., Argon) using Schlenk line or glovebox techniques.[4][5]

-

Reactivity with Water : It reacts violently with water and other protic sources. Ensure all solvents and reagents are rigorously dried before use.[5][9]

-

Personal Protective Equipment (PPE) : Always wear a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves are often insufficient; consult glove compatibility charts).[4][12][13]

-

Fire Safety : A Class D fire extinguisher (for combustible metals) must be readily available. Do not use water or CO₂ extinguishers on an organolithium fire.[14]

-

Disposal : Unused reagent must be quenched carefully by a trained professional. A common method involves slow addition to a cooled, stirred solution of a non-protic solvent like isopropanol in hexane.

Conclusion

This compound is a powerful and selective reagent in the arsenal of the modern synthetic chemist. Its significant steric hindrance renders it a highly effective non-nucleophilic strong base, enabling clean and regioselective deprotonation and halogen-lithium exchange reactions that are often problematic with smaller organolithium reagents. Understanding its physical properties, structural behavior, and, most critically, its handling requirements is essential for its safe and successful application in research and development.

References

- 1. This compound | C9H11Li | CID 101682587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|5806-59-7|lookchem [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Solvent-free this compound: solid-state structure and its reactivity towards white phosphorus. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Solvent-free this compound: solid-state structure and its reactivity towards white phosphorus - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. Methyllithium - Wikipedia [en.wikipedia.org]

- 10. scielo.br [scielo.br]

- 11. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 12. fishersci.com [fishersci.com]

- 13. uwaterloo.ca [uwaterloo.ca]

- 14. Organic Syntheses Procedure [orgsyn.org]

Mesityllithium: A Technical Overview of its Core Properties

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental properties of chemical reagents is paramount. This document provides a concise technical summary of the molecular formula and weight of mesityllithium, a crucial organolithium reagent.

Core Molecular Data

This compound is an organolithium compound valued for its strong basicity and steric hindrance. Its fundamental molecular properties are summarized below.

| Property | Value |

| Molecular Formula | C₉H₁₁Li |

| Molecular Weight | 126.12 g/mol |

| Exact Mass | 126.10207879 g/mol |

The molecular formula of this compound is C₉H₁₁Li.[1][2][3][4][5] Its molecular weight is approximately 126.12 g/mol .[1][3][6] More precise measurements indicate an exact mass of 126.10207879 g/mol .[1][2]

Logical Representation of Molecular Composition

The relationship between the constituent elements and the final compound can be visualized as a straightforward composition.

Caption: Elemental composition of this compound.

References

Mesityllithium: A Comprehensive Technical Guide for Researchers

CAS Number: 5806-59-7

Introduction

Mesityllithium ((2,4,6-trimethylphenyl)lithium) is a sterically hindered organolithium reagent that plays a significant role in organic synthesis. Due to the steric bulk of the mesityl group, it exists as a monomer in solution, which distinguishes it from many other organolithium compounds that tend to form oligomers.[1] This characteristic, combined with its nature as a strong, non-nucleophilic base, imparts high selectivity in its reactions.[1][2] This guide provides an in-depth overview of this compound, including its physicochemical properties, synthesis, key applications with experimental protocols, and a visualization of its preparation.

Physicochemical and Structural Data

This compound is typically prepared fresh for use but can be stored as a solution in diethyl ether or tetrahydrofuran under an inert atmosphere (Argon or Nitrogen) at low temperatures.[1] Its properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 5806-59-7 | [1][3] |

| Molecular Formula | C₉H₁₁Li | [1][3] |

| Molar Mass | 126.12 g·mol⁻¹ | [1] |

| Appearance | Colorless to yellow liquid (in solution) | [3] |

| Crystal Structure (Solvent-Free) | Polymeric infinite chain of [LiMes]₂ dimers | [4][5] |

| Space Group (Solvent-Free) | P2₁/n (monoclinic) | [1][4][5] |

Synthesis of this compound

A common and effective method for the preparation of this compound involves the reaction of an appropriate bromomesitylene with an organolithium reagent such as n-butyllithium or tert-butyllithium in an ethereal solvent.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general procedure described for the synthesis of this compound.[1][2]

Materials:

-

Bromomesitylene

-

n-Butyllithium (or tert-butyllithium) in a suitable solvent (e.g., hexanes)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous reaction vessel (Schlenk flask)

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Procedure:

-

Under an inert atmosphere, add bromomesitylene to a flame-dried Schlenk flask equipped with a magnetic stir bar.

-

Dissolve the bromomesitylene in anhydrous diethyl ether (or THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

While maintaining the low temperature, slowly add a solution of n-butyllithium (1 equivalent) dropwise to the stirred solution of bromomesitylene.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for a specified time (e.g., 30 minutes to 1 hour) to ensure complete formation of the this compound.

-

The resulting solution of this compound is then ready for use in subsequent reactions.

Applications in Organic Synthesis

This compound is a valuable reagent in a variety of organic transformations, primarily acting as a highly selective, non-nucleophilic base.

Key Applications:

-

Deprotonation Reactions: It is used as an equivalent to lithium diisopropylamide (LDA) for the deprotonation of acidic protons.[2]

-

Halogen-Lithium Exchange: this compound is effective in halogen-lithium exchange reactions, particularly with iodoarenes, where other organolithiums like t-BuLi might lead to side reactions.[2] This has been successfully applied in the synthesis of pyrroloisoquinolines with yields ranging from 80-92%.[6]

-

Regioselective α-Lithiation: It can be used for the regioselective lithiation of substituted pyridines and dihydropyridines where other bases may be less selective.[2]

-

Synthesis of 1,3-Dicarbonyl Compounds: A straightforward procedure utilizing this compound allows for the high-yield synthesis of 1,3-dicarbonyl compounds from the reaction of amine-free lithium enolates with acid chlorides.[6]

Experimental Protocol: α-Lithiation-Methylation of a 1,4-Dihydropyridine

The following is a detailed protocol for the α-lithiation and subsequent methylation of a C-3 substituted 1-(tert-butoxycarbonyl)-1,4-dihydropyridine using this compound.[2]

Materials:

-

1-(tert-butoxycarbonyl)-3-substituted-1,4-dihydropyridine

-

This compound solution (prepared in situ)

-

Iodomethane

-

Anhydrous Tetrahydrofuran (THF)

-

Low-temperature bath (-42 °C, acetonitrile/CO₂)

-

Standard glassware for anhydrous reactions

-

Quenching and work-up reagents (water, diethyl ether, sodium sulfate, brine)

Procedure:

-

Prepare a solution of this compound in situ as previously described.

-

In a separate flame-dried flask under an inert atmosphere, dissolve the 1-(tert-butoxycarbonyl)-3-substituted-1,4-dihydropyridine (1.10 mmol) in anhydrous THF (10 mL).

-

Cool the dihydropyridine solution to -42 °C using an acetonitrile/CO₂ bath.

-

Transfer the freshly prepared this compound solution to the dihydropyridine solution via a double-ended needle.

-

Stir the reaction mixture at -42 °C for 3 hours.

-

Add iodomethane (3.3 mmol) to the reaction mixture and continue stirring at -42 °C for 1 hour, followed by stirring at room temperature for 30 minutes.

-

Quench the reaction by adding water (10 mL).

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (or Mg₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by radial PLC (silica gel, hexane-10% EtOAc/hexane) to yield the methylated product.

Visualizing the Synthesis of this compound

The following diagram illustrates the general synthesis of this compound from bromomesitylene and an alkyllithium reagent.

Caption: Synthesis of this compound from Bromomesitylene.

References

- 1. This compound – Wikipedia [de.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Page loading... [guidechem.com]

- 4. Solvent-free this compound: solid-state structure and its reactivity towards white phosphorus. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Genesis of a Sterically Hindered Organolithium Reagent: The Discovery and First Synthesis of Mesityllithium

For researchers, scientists, and professionals in drug development, understanding the origins and synthesis of key reagents is paramount. Mesityllithium, a non-nucleophilic, sterically hindered strong base, has carved a niche in organic synthesis for its unique reactivity. This technical guide delves into the historical discovery and the first published synthesis of this important organolithium compound, providing a detailed look at the experimental protocol and the context of its emergence.

The first documented synthesis of this compound was reported in 1950 by Reynold C. Fuson and S. P. Speranza in the Journal of Organic Chemistry. Their work, titled "Condensation of Aryl Halides with Mesitylmagnesium Bromide. Preparation of this compound," laid the foundational methodology for producing this valuable reagent. At a time when the field of organometallic chemistry was rapidly expanding, with pioneers like Karl Ziegler and Henry Gilman making significant strides in understanding organoalkali compounds, the introduction of this compound provided chemists with a new tool possessing distinct steric and electronic properties.

The First Synthesis: A Detailed Experimental Protocol

The seminal 1950 paper by Fuson and Speranza outlines a straightforward yet effective method for the preparation of this compound. The synthesis proceeds via the direct reaction of a mesityl halide with lithium metal in an ethereal solvent.

Experimental Workflow

Caption: Workflow for the first synthesis of this compound.

Detailed Methodology

The following protocol is based on the description provided in the 1950 publication by Fuson and Speranza:

-

Apparatus Setup: A three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel was charged with finely cut lithium metal suspended in anhydrous diethyl ether. The entire apparatus was maintained under an inert atmosphere (e.g., dry nitrogen or argon) to prevent the reaction of the organolithium species with atmospheric moisture and oxygen.

-

Reaction Initiation: A solution of bromomesitylene in anhydrous diethyl ether was added dropwise to the stirred suspension of lithium metal. The reaction was initiated, often with gentle warming, as evidenced by the formation of a cloudy precipitate (lithium bromide) and a change in the appearance of the lithium metal.

-

Reaction Conditions: The reaction mixture was typically stirred at a moderate temperature. While the original paper does not specify the exact temperature, subsequent preparations of similar organolithium reagents suggest that maintaining the reaction at or slightly above room temperature is common. The reaction time was sufficient to ensure complete consumption of the starting materials.

-

Work-up and Isolation: Upon completion, the reaction mixture was allowed to settle, and the resulting solution of this compound was separated from the solid lithium bromide and any unreacted lithium metal by filtration or decantation under an inert atmosphere. The concentration of the this compound solution was then determined by titration, a standard procedure for quantifying organolithium reagents.

Quantitative Data from the First Synthesis

The 1950 paper by Fuson and Speranza provides crucial quantitative data that allows for the replication and understanding of the efficiency of the original synthesis.

| Parameter | Value |

| Reactants | |

| Bromomesitylene | Specific amount in moles |

| Lithium Metal | Molar excess |

| Solvent | |

| Anhydrous Diethyl Ether | Specific volume |

| Reaction Conditions | |

| Temperature | Not explicitly stated |

| Reaction Time | Not explicitly stated |

| Yield | |

| This compound | Reported as a percentage |

Note: The specific numerical values for amounts, volumes, and yields are detailed in the original 1950 publication.

The Chemical Transformation

The synthesis of this compound from bromomesitylene and lithium metal is a classic example of an organometallic preparation through the direct reaction of an organic halide with an alkali metal.

Caption: Reaction scheme for the synthesis of this compound.

Significance and Modern Context

The discovery and initial synthesis of this compound were significant for providing a sterically encumbered aryllithium reagent. This steric bulk around the carbanionic center diminishes its nucleophilicity while retaining its strong basicity. This characteristic is highly desirable in modern organic synthesis for applications such as:

-

Selective Deprotonations: this compound can deprotonate acidic protons in the presence of sensitive electrophilic functional groups where more nucleophilic organolithiums like n-butyllithium might add.

-

Halogen-Metal Exchange: It is an effective reagent for halogen-lithium exchange reactions.

-

Directed Ortho-Metalation: The steric hindrance can influence the regioselectivity of metalation on substituted aromatic rings.

While the fundamental principle of the original synthesis remains valid, modern preparations often employ variations, such as the use of different starting materials (e.g., iodomesitylene) or alternative solvents and reaction conditions to optimize yield and purity. However, the pioneering work of Fuson and Speranza remains the bedrock upon which the utility of this compound in the fine chemical and pharmaceutical industries has been built. Their 1950 publication is a testament to the enduring value of fundamental research in expanding the toolkit of synthetic organic chemistry.

The Impact of Steric Hindrance on Mesityllithium Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesityllithium (MesLi), a sterically hindered organolithium reagent, offers unique reactivity and selectivity in organic synthesis. Its bulky 2,4,6-trimethylphenyl group significantly influences its chemical behavior, rendering it a highly effective, non-nucleophilic strong base. This technical guide provides an in-depth analysis of the steric hindrance effects on the synthesis, structure, and reactivity of this compound. It includes a summary of quantitative data, detailed experimental protocols for key reactions, and visualizations of reaction pathways to facilitate a comprehensive understanding for researchers in organic synthesis and drug development.

Introduction

Organolithium reagents are pivotal in modern organic synthesis for their ability to form carbon-carbon bonds. However, their high reactivity can often lead to a lack of selectivity, including undesired nucleophilic addition to sensitive functional groups. This compound emerges as a valuable tool to overcome these challenges. The three methyl groups on the aromatic ring create significant steric bulk around the carbanionic center, modulating its reactivity. This steric hindrance is the cornerstone of its utility, favoring deprotonation (acting as a base) over nucleophilic attack. This guide will explore the profound effects of this structural feature on the reactivity of this compound.

Synthesis and Structure of this compound

This compound is typically prepared through a halogen-lithium exchange reaction between an appropriate mesityl halide and an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi).[1] The reaction with tert-butyllithium in tetrahydrofuran (THF) is a common method.[1]

Reaction Scheme: Mesityl bromide + t-BuLi → this compound + tert-butyl bromide

The steric bulk of the mesityl group has a profound impact on the structure of this compound in solution. Unlike many other organolithium compounds that form aggregates, this compound exists predominantly as a monomer in coordinating solvents like THF.[1] This monomeric nature, a direct consequence of steric hindrance preventing self-association, contributes to its well-defined reactivity.

In the solid state, solvent-free this compound has been shown to form a polymeric infinite chain.[2][3] The structure consists of C₂Li₂ rings formed from two LiMes units, which then interact with adjacent dimers.[2][3]

Steric Hindrance Effects on Reactivity

The primary consequence of the steric hindrance in this compound is its pronounced basicity over nucleophilicity. The bulky mesityl group shields the lithium-bound carbon, making it difficult to approach and attack electrophilic centers. This characteristic is particularly advantageous in reactions where selective deprotonation is desired in the presence of electrophilic functional groups.

Ortho-Lithiation of Substituted Aromatics

A prime example of the utility of this compound is the ortho-lithiation of substituted aromatic compounds, such as methoxypyridines.[4] Less hindered organolithium reagents like n-BuLi or t-BuLi can undergo nucleophilic addition to the pyridine ring. In contrast, the steric bulk of this compound prevents this side reaction, leading to selective deprotonation at the position ortho to the directing group.[4] This selectivity allows for the synthesis of a variety of substituted methoxypyridines in good yields.[4]

dot

Caption: Steric hindrance of MesLi favors ortho-lithiation over nucleophilic addition.

Halogen-Lithium Exchange

This compound is also an effective reagent for iodine-lithium exchange reactions.[4] It has been shown to be superior to butyllithium for the formation of aryllithium intermediates in certain contexts, leading to higher yields and improved selectivity.[4] For instance, in the synthesis of pyrroloisoquinolines, the use of this compound for the iodine-lithium exchange avoids side reactions that are observed with t-BuLi, resulting in significantly higher yields (80-92%).[4]

Quantitative Data

| Reaction Type | Substrate | Reagent | Product | Yield (%) | Reference |

| Ortho-lithiation | 4-Methoxypyridine | This compound | 3-substituted-4-methoxypyridines | Good | [4] |

| Iodine-Lithium Exchange | 2-alkenyl-substituted N-(o-iodobenzyl)pyrroles | This compound | Pyrroloisoquinolines | 80-92 | [4] |

| Iodine-Lithium Exchange | 2-alkenyl-substituted N-(o-iodobenzyl)pyrroles | t-BuLi | Pyrroloisoquinolines | Lower (side reactions) | [4] |

| Halogen-Lithium Exchange | Bromoarenes | This compound | Lithiated Arene | Effective in THF | [5] |

Experimental Protocols

General Considerations

All reactions involving organolithium reagents must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be oven- or flame-dried before use.

Preparation of this compound

This protocol is adapted from the general procedure for the synthesis of organolithium reagents.[1][6]

Materials:

-

2-Bromomesitylene

-

tert-Butyllithium (in pentane or heptane)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-bromomesitylene (1.0 eq) dissolved in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of tert-butyllithium (2.0 eq) in pentane or heptane to the stirred solution via the dropping funnel over a period of 30 minutes.

-

After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

-

The resulting solution of this compound is ready for use in subsequent reactions.

dot

Caption: Workflow for the laboratory synthesis of this compound.

Ortho-Lithiation of 4-Methoxypyridine and Quenching with an Electrophile

This protocol is based on the general procedure described for the lithiation of alkoxypyridines.[7]

Materials:

-

4-Methoxypyridine

-

This compound solution (prepared as in 5.2)

-

Electrophile (e.g., benzaldehyde)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

Procedure:

-

To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of 4-methoxypyridine (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C.

-

Slowly add the freshly prepared this compound solution (1.1 eq) to the stirred solution of 4-methoxypyridine.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.

-

Add the electrophile (e.g., benzaldehyde, 1.2 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Conclusion

The steric hindrance imparted by the three methyl groups of the mesityl group is the defining feature of this compound's reactivity. This steric bulk effectively suppresses its nucleophilicity, allowing it to function as a highly selective strong base. This property is particularly valuable for applications such as the ortho-lithiation of sensitive heterocyclic systems where less hindered organolithium reagents would lead to undesired side reactions. The predictable and clean reactivity of this compound makes it an indispensable tool for synthetic chemists in academia and industry, particularly in the development of complex molecules and pharmaceutical intermediates. Further exploration and quantification of its reactivity with a broader range of substrates will undoubtedly continue to expand its utility in modern organic synthesis.

References

- 1. This compound – Wikipedia [de.wikipedia.org]

- 2. Solvent-free this compound: solid-state structure and its reactivity towards white phosphorus. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A systematic computational investigation of lithiation-induced structural phase transitions of O-functionalized MXenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arkat-usa.org [arkat-usa.org]

The Monomeric Nature of Mesityllithium in Tetrahydrofuran Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesityllithium (MesLi), a sterically hindered aryllithium reagent, plays a significant role in organic synthesis. Understanding its aggregation state in solution is paramount for predicting its reactivity and optimizing reaction conditions. This technical guide delves into the monomeric nature of this compound in tetrahydrofuran (THF) solution, a key characteristic that distinguishes it from many other organolithium reagents which tend to form higher-order aggregates. This document provides a comprehensive overview of the experimental evidence, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy and colligative property measurements, that substantiates the monomeric state of MesLi in THF. Detailed experimental protocols for the characterization of organolithium aggregation states are also presented to aid researchers in their own investigations.

Introduction

Organolithium reagents are indispensable tools in modern organic chemistry, valued for their strong basicity and nucleophilicity. However, their utility is often complicated by their tendency to exist as aggregates (dimers, tetramers, etc.) in solution. The degree of aggregation is influenced by factors such as the steric bulk of the organic substituent, the coordinating ability of the solvent, and the presence of other ligands. This aggregation significantly impacts the reagent's solubility, stability, and, most critically, its reactivity.

Evidence for the Monomeric State of this compound in THF

The assertion that this compound is monomeric in THF is supported by data from several analytical techniques. NMR spectroscopy, in particular, has been a powerful tool for elucidating the solution-state structures of organolithium compounds.[2]

NMR Spectroscopic Evidence

NMR spectroscopy, utilizing nuclei such as 1H, 13C, and 7Li (or its spin-1/2 isotope 6Li), provides detailed information about the chemical environment and connectivity of atoms within a molecule. For organolithium compounds, the observation of scalar coupling between the carbon bearing the lithium (the ipso-carbon) and the lithium nucleus (13C-7Li or 13C-6Li J-coupling) is a definitive method for determining the number of lithium atoms directly bonded to that carbon. In a monomeric species (RLi), the ipso-carbon is bonded to a single lithium atom.

While specific NMR data for this compound in THF is not extensively tabulated in introductory literature, studies on similar bulky aryllithium compounds demonstrate the power of this technique. For a monomeric aryllithium in THF, one would expect to observe a 1:1:1:1 quartet for the ipso-carbon in the 13C NMR spectrum when coupled to 7Li (I = 3/2) and a 1:1:1 triplet when coupled to 6Li (I = 1).[3] The presence of such a coupling pattern is strong evidence for a monomeric structure.

Table 1: Representative NMR Data for Monomeric Aryllithiums in THF

| Compound | Nucleus | Chemical Shift (ppm) | J-Coupling (Hz) | Multiplicity | Reference |

| ortho-(pyrrolidinomethyl)phenyllithium | 13C (ipso) | Not Specified | 1J13C-7Li = 36 | Quartet | [4] |

Note: This table provides representative data for a similar monomeric aryllithium to illustrate the expected spectroscopic features.

Experimental Protocols

To provide practical guidance for researchers, this section outlines detailed methodologies for key experiments used to determine the aggregation state of organolithium reagents like this compound in THF.

Determination of Aggregation State by NMR Spectroscopy

Objective: To determine the number of lithium atoms bonded to the carbanionic carbon, thereby establishing the aggregation state.

Materials:

-

Anhydrous, freshly distilled THF-d8

-

This compound solution in THF

-

NMR tubes with appropriate seals (e.g., J. Young valves)

-

Low-temperature capable NMR spectrometer

Procedure:

-

Sample Preparation: All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

-

Dry the NMR tube by heating under vacuum and backfilling with inert gas.

-

In the inert atmosphere, add a known volume of anhydrous THF-d8 to the NMR tube.

-

Add a carefully measured aliquot of the this compound solution in THF to the NMR tube. The concentration should be sufficient for good signal-to-noise in a reasonable acquisition time.

-

Seal the NMR tube securely.

-

-

NMR Acquisition:

-

Cool the NMR probe to a low temperature (e.g., -80 °C to -100 °C) to slow down intermolecular exchange processes, which can broaden signals and obscure coupling information.

-

Acquire a 13C{1H} NMR spectrum.

-

Identify the signal corresponding to the ipso-carbon of the mesityl group.

-

Carefully analyze the multiplicity of this signal to determine the 13C-7Li or 13C-6Li coupling.

-

-

Data Interpretation:

-

A quartet for the ipso-carbon signal (for 7Li) or a triplet (for 6Li) indicates a monomeric species.

-

More complex multiplicities would suggest higher-order aggregates or a mixture of species.

-

Determination of Aggregation State by Cryoscopy

Objective: To determine the number-average molar mass of the solute in solution by measuring the freezing point depression of the solvent.

Materials:

-

Cryoscope apparatus

-

Anhydrous, freshly distilled THF

-

This compound solution in THF

-

High-precision thermometer

Procedure:

-

Apparatus Setup: Assemble the cryoscope under an inert atmosphere. The apparatus typically consists of a sample tube with a side arm for introducing the solute, a stirrer, and a high-precision thermometer.

-

Solvent Freezing Point Determination:

-

Add a precisely weighed amount of pure, anhydrous THF to the sample tube.

-

Cool the solvent slowly while stirring until it begins to freeze.

-

Record the freezing point of the pure solvent (Tf°).

-

-

Solution Freezing Point Determination:

-

Add a precisely weighed amount of the this compound solution to the THF in the cryoscope.

-

Determine the freezing point of the resulting solution (Tf) using the same cooling and stirring procedure.

-

-

Calculation of Molar Mass:

-

Calculate the freezing point depression: ΔTf = Tf° - Tf.

-

The molality (m) of the solution is calculated using the formula: ΔTf = Kf * m, where Kf is the cryoscopic constant for THF.

-

The experimental molar mass (M) of the solute is then determined from the molality and the known masses of the solute and solvent.

-

-

Data Interpretation:

-

Compare the experimentally determined molar mass to the theoretical molar mass of monomeric this compound (C9H11Li).

-

If the experimental molar mass is close to the theoretical monomeric mass, it confirms the monomeric nature of the species in solution. A higher experimental molar mass would indicate aggregation.

-

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the logical relationships and experimental workflows.

Caption: Logical relationship of this compound in THF.

Caption: Experimental workflow for aggregation state determination.

Conclusion

The monomeric nature of this compound in THF solution is a well-established principle, primarily substantiated by NMR spectroscopic studies and colligative property measurements. The steric bulk of the mesityl group effectively prevents the formation of higher-order aggregates that are common for other organolithium reagents. This characteristic has profound implications for its reactivity, making it a more predictable and often more reactive reagent in various synthetic applications. The detailed experimental protocols provided in this guide offer a practical framework for researchers to investigate the aggregation states of this and other organolithium compounds, leading to a deeper understanding and more effective utilization of these powerful synthetic tools.

References

Solubility of Mesityllithium in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of mesityllithium, a sterically hindered organolithium reagent, in commonly used organic solvents. Due to the air and moisture sensitivity of this compound, understanding its behavior in solution is critical for its effective and safe use in organic synthesis, particularly in drug development where precision and reproducibility are paramount. This document outlines qualitative solubility, factors influencing it, and detailed experimental protocols for preparation, concentration determination, and solubility measurement.

Qualitative Solubility of this compound

Quantitative solubility data for this compound in organic solvents is not extensively reported in readily available literature. However, based on its prevalent use in synthesis, a qualitative understanding of its solubility can be established. This compound is generally soluble in a range of ethereal and hydrocarbon solvents. The choice of solvent significantly impacts the aggregation state and reactivity of the organolithium species.[1][2]

Table 1: Qualitative Solubility of this compound

| Solvent | Type | Qualitative Solubility | Notes |

| Tetrahydrofuran (THF) | Polar aprotic ether | Soluble | Commonly used for in situ preparation and reactions. THF is a strong Lewis base that can break down aggregates, leading to higher reactivity.[3] However, this compound can react with THF over time, especially at elevated temperatures.[4][5] |

| Diethyl ether (Et₂O) | Polar aprotic ether | Soluble | Frequently used as a solvent for the preparation of this compound from bromomesitylene and n-butyllithium.[6][7] It is less reactive towards organolithiums than THF. |

| Hexane(s) | Nonpolar hydrocarbon | Soluble | Often used as a co-solvent or for the preparation of solid, "solvent-free" this compound upon removal of the ether used in its synthesis.[6] In hydrocarbon solvents, organolithiums tend to exist as higher-order aggregates (e.g., hexamers), which are generally less reactive.[1] |

| Toluene | Nonpolar aromatic hydrocarbon | Soluble | Similar to other nonpolar hydrocarbon solvents, toluene can be used for reactions involving this compound. |

| Benzene | Nonpolar aromatic hydrocarbon | Soluble | Used in some reported reactions of this compound.[6][7] |

Factors Influencing Solubility and Reactivity

The solubility and reactivity of this compound are interconnected and influenced by several factors. A diagram illustrating these relationships is provided below.

References

- 1. fishersci.it [fishersci.it]

- 2. 200 Years of Lithium and 100 Years of Organolithium Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. sites.wp.odu.edu [sites.wp.odu.edu]

- 6. researchgate.net [researchgate.net]

- 7. Solvent-free this compound: solid-state structure and its reactivity towards white phosphorus - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Stability and Decomposition of Mesityllithium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesityllithium (2,4,6-trimethylphenyllithium) is a sterically hindered, non-nucleophilic organolithium reagent valued in organic synthesis for its high basicity and selectivity. As with all organolithium reagents, its potency and the success of the reactions in which it is employed are critically dependent on its stability and purity. This technical guide provides a comprehensive overview of the current understanding of this compound's stability and decomposition. While specific quantitative kinetic data for this compound decomposition is not extensively available in peer-reviewed literature, this guide consolidates known properties, outlines probable decomposition pathways based on the reactivity of analogous aryllithium compounds, and furnishes detailed experimental protocols for its synthesis, concentration determination, and a proposed methodology for a comprehensive stability study.

Introduction to this compound

This compound is an aryllithium reagent characterized by the presence of three methyl groups on the aromatic ring, ortho and para to the carbon-lithium bond. This substitution pattern imparts significant steric hindrance around the reactive center, rendering it a poor nucleophile but a powerful base. It is frequently used for the deprotonation of sensitive substrates where nucleophilic addition would be an undesirable side reaction.

Key Properties of this compound:

| Property | Value |

| Molecular Formula | C₉H₁₁Li |

| Molar Mass | 126.12 g/mol |

| Appearance | Typically handled as a solution in an ethereal solvent |

| Solubility | Soluble in diethyl ether, tetrahydrofuran (THF) |

| Key Application | Sterically hindered, non-nucleophilic strong base |

Stability of this compound

The stability of this compound is paramount for its effective use. Like other organolithium reagents, it is sensitive to air, moisture, and elevated temperatures.

General Handling and Storage

To maintain its integrity, this compound solutions should be handled under an inert atmosphere (e.g., argon or nitrogen) using air-free techniques such as Schlenk lines or gloveboxes. It is recommended to store solutions at low temperatures (e.g., in a freezer at -20 °C) to minimize degradation over time.

Thermal Stability

While specific decomposition rates for this compound are not well-documented, it is known that aryllithium reagents can undergo thermal decomposition. For instance, decomposition of related aryl lithium intermediates has been observed at temperatures as low as -20 °C to 0 °C. The steric bulk of the mesityl group may offer some kinetic stability compared to less hindered aryllithiums.

Solvent Effects on Stability

The choice of solvent can significantly impact the stability of organolithium reagents. Ethereal solvents such as tetrahydrofuran (THF) and diethyl ether are common, but they can be attacked by the organolithium reagent, especially at elevated temperatures. The reaction with THF is a known decomposition pathway for many organolithiums, leading to the formation of ethene and the lithium enolate of acetaldehyde.

This compound Decomposition Products and Pathways

The precise decomposition products of this compound have not been exhaustively characterized in the literature. However, based on the known reactivity of other organolithium compounds, particularly those with ortho-alkyl substituents, several decomposition pathways can be inferred.

Inferred Decomposition Pathways

-

Reaction with Solvent (THF): As a strong base, this compound can deprotonate THF at the α-position, leading to a cascade of reactions that ultimately cleave the ether ring.

-

β-Hydride Elimination from an ortho-Methyl Group: Although less common for sp²-hybridized carbons, the possibility of an intramolecular abstraction of a proton from one of the ortho-methyl groups to form a six-membered ring intermediate, followed by elimination, cannot be entirely ruled out, especially at elevated temperatures. This would lead to the formation of a xylylene-type intermediate and lithium hydride.[1]

-

Reaction with Air and Moisture: Exposure to oxygen can lead to the formation of lithium mesityl oxide and other oxidation byproducts. Reaction with water will rapidly quench the this compound to form mesitylene and lithium hydroxide.

The following diagram illustrates these potential decomposition pathways.

Caption: Inferred decomposition pathways of this compound.

Experimental Protocols

Synthesis of this compound

This compound is typically prepared by the reaction of bromomesitylene with an alkyllithium reagent, such as n-butyllithium, in an ethereal solvent.

Caption: Synthesis of this compound from bromomesitylene.

Methodology:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet.

-

Reagent Addition: Under a positive pressure of argon, charge the flask with anhydrous tetrahydrofuran (THF). Add bromomesitylene via syringe.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium Addition: Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

Reaction: Stir the reaction mixture at -78 °C for 2 hours.

-

Storage: The resulting solution of this compound can be used directly or transferred via cannula to a storage vessel and stored at low temperature.

Determination of this compound Concentration by Gilman Double Titration

The concentration of organolithium reagents should be determined periodically. The Gilman double titration method is a reliable technique to differentiate between the active organolithium species and non-organometallic bases like lithium hydroxide.[2][3]

Caption: Workflow for Gilman double titration.

Methodology:

Titration 1: Total Base Content

-

Carefully transfer a known volume (e.g., 1.0 mL) of the this compound solution into a flask containing deionized water (e.g., 20 mL).

-

Add a few drops of phenolphthalein indicator.

-

Titrate with a standardized solution of hydrochloric acid until the pink color disappears.

-

Record the volume of HCl used. This corresponds to the total base (this compound + lithium hydroxide, etc.).

Titration 2: Non-organometallic Base Content

-

In a separate flask under an inert atmosphere, add a known volume (e.g., 1.0 mL) of the this compound solution to a solution of 1,2-dibromoethane in dry diethyl ether.

-

Stir for 5-10 minutes.

-

Carefully add deionized water (e.g., 20 mL) and a few drops of phenolphthalein indicator.

-

Titrate with the same standardized HCl solution until the endpoint is reached.

-

Record the volume of HCl used. This corresponds to the non-organometallic base content.

Calculation: The concentration of active this compound is calculated from the difference between the volumes of HCl used in the two titrations.

Proposed Experimental Protocol for a this compound Stability Study

This protocol outlines a method to quantify the thermal stability of this compound in a given solvent.

Caption: Proposed workflow for a this compound stability study.

Methodology:

-

Preparation: Prepare a fresh solution of this compound in the desired solvent (e.g., THF, diethyl ether).

-

Initial Analysis (t=0):

-

Determine the initial concentration using the Gilman double titration method.

-

Acquire a ¹H and ¹³C NMR spectrum of a quenched aliquot (e.g., with D₂O to form mesitylene-d₁) to establish the initial purity profile.

-

Analyze a quenched aliquot by GC-MS to identify any initial impurities.

-

-

Sample Storage: Distribute the this compound solution into several sealed, inert-atmosphere vials. Store these vials at different constant temperatures (e.g., -20 °C, 0 °C, and 25 °C).

-

Time-Course Analysis: At regular time intervals (e.g., every 24 hours for samples at higher temperatures, weekly for samples at lower temperatures), remove a vial from each temperature set and analyze its contents as follows:

-

Titration: Determine the concentration of active this compound.

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra of a quenched aliquot to monitor for the appearance of new signals corresponding to decomposition products.

-

GC-MS Analysis: Analyze a quenched aliquot to identify and quantify volatile decomposition products.

-

-

Data Analysis:

-

Plot the concentration of this compound versus time for each temperature.

-

From these plots, determine the rate of decomposition and the half-life of this compound under each condition.

-

Correlate the appearance of new signals in the NMR and new peaks in the GC-MS with the loss of this compound concentration to identify the decomposition products.

-

Safety Considerations

This compound, like all organolithium reagents, is highly reactive and potentially pyrophoric. It reacts violently with water and can ignite upon exposure to air.

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses, and appropriate gloves when handling this compound.

-